(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione
Description
(3aS,6aS)-3a-Methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione is a bicyclic heterocyclic compound characterized by a fused thieno[3,4-d]thiazole core. Key structural features include:
- Core structure: A thienothiazole system (thiophene fused with thiazole) with a stereospecific (3aS,6aS) configuration.
- Substituents: A methyl group at position 3a, a phenyl group at position 3, and two sulfonyl (dioxo) groups at position 3.
- Thione functionality: A sulfur atom replaces the oxygen in the thiazole ring’s carbonyl group, forming a thione (C=S).
This compound is synthesized via multi-step condensation reactions involving thiophene and thiazole precursors, followed by oxidation and stereoselective modifications .
Properties
Molecular Formula |
C12H13NO2S3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C12H13NO2S3/c1-12-8-18(14,15)7-10(12)17-11(16)13(12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,12+/m1/s1 |
InChI Key |
FIIWHQCDYPZZLN-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@]12CS(=O)(=O)C[C@H]1SC(=S)N2C3=CC=CC=C3 |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2C3=CC=CC=C3 |
solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and dione precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is crucial in industrial settings to ensure the compound’s consistency and reliability.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl or methyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazole and thione functionalities exhibit notable antimicrobial activities. For instance, derivatives of thiazole compounds have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated that similar compounds can effectively inhibit the growth of various pathogenic microorganisms, including strains resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione has been explored through various in vitro studies. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Synthesis and Characterization
A comprehensive study focused on the synthesis of related thiazole derivatives demonstrated their biological efficacy. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures. Biological assays revealed that these derivatives exhibited varying degrees of antimicrobial and anticancer activities against specific cell lines .
Pharmacological Screening
In another investigation, a series of thiazole derivatives were screened for their pharmacological effects. The results indicated that certain modifications in the chemical structure led to enhanced activity against bacterial strains and cancer cells. This highlights the importance of structure-activity relationships in the development of new therapeutic agents .
Applications in Drug Development
The unique properties of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione suggest its potential use as a lead compound in drug discovery. Ongoing research aims to optimize its efficacy and reduce toxicity through chemical modifications. The compound's ability to interact with biological targets makes it a valuable candidate for developing novel antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Biological Activity
(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thieno[3,4-d] structure fused with a thiazole ring. Its structure can be represented as follows:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing various thiazole compounds, it was found that derivatives similar to (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 6.25 | Staphylococcus aureus |
| Compound 2 | 12.5 | Escherichia coli |
| Compound 3 | 25 | Pseudomonas aeruginosa |
These results indicate that certain modifications in the thiazole structure can enhance antimicrobial efficacy .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A recent study focused on its potential against SARS-CoV-2 main protease (Mpro), revealing that some derivatives exhibited IC50 values lower than 1 µM. This suggests promising antiviral activity that could be further explored for therapeutic applications against COVID-19 .
Antiparasitic Activity
In addition to antibacterial and antiviral properties, thiazole derivatives have shown antiparasitic activity. Compounds structurally related to (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione were tested against protozoan parasites and demonstrated effective inhibition at low concentrations .
The biological activities of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism and replication. For instance:
- Antimicrobial Effect : It is hypothesized that the compound disrupts cell wall synthesis or interferes with DNA replication in bacteria.
- Antiviral Mechanism : The inhibition of viral proteases is a critical mechanism through which these compounds exert their antiviral effects.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. This highlights the importance of structural modifications in optimizing biological activity .
- Evaluation Against SARS-CoV-2 : In a screening of compounds for antiviral properties against SARS-CoV-2, several thiazole derivatives were identified with promising IC50 values indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of thieno-fused heterocycles. Below is a comparative analysis with structurally related molecules:
Key Observations:
Core Heterocycle: The target compound’s thieno[3,4-d]thiazole core differentiates it from imidazole-based analogs (e.g., thienoimidazoles), which exhibit altered electronic properties due to the nitrogen-rich imidazole ring .
Substituent Effects: The 3-phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions, similar to phenyl-substituted thienoimidazoles . Methyl vs.
Thione vs. Thiol Functionality :
- The thione (C=S) group in the target compound and its analogs (e.g., ) may confer redox activity or metal-binding capacity, which is absent in oxo (C=O) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
